Compound Description: This series of compounds was synthesized and evaluated for their binding interactions with the epidermal growth factor receptor (EGFR) using molecular docking studies.
Compound Description: LY2562175 is a potent and selective Farnesoid X receptor (FXR) agonist. It demonstrated robust lipid-lowering properties in preclinical studies, including lowering LDL and triglycerides while raising HDL. LY2562175's preclinical ADME properties supported once-daily dosing in humans, leading to its advancement into clinical trials for dyslipidemia treatment.
3-(1,2,3-Triazol-4-yl)-β-carbolines and 3-(1H-Tetrazol-5-yl)-β-carbolines
Compound Description: These novel β-carbolines were synthesized and assessed for their anticancer activity. The 3-(1H-tetrazol-5-yl)-β-carbolines showed promising results with IC50 values ranging from 3.3 µM to 9.6 µM against colorectal adenocarcinoma cell lines (HCT116 and HT29), demonstrating a mechanism of action independent of the p53 pathway.
Relevance: Although these compounds contain an indole moiety within their β-carboline structure, their similarity to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid is limited. The fusion of the indole with the pyrimidine ring in β-carbolines and the presence of different substituents differentiate them from the target compound.
Compound Description: ITE, an endogenous aryl hydrocarbon receptor (AHR) agonist, demonstrated the ability to block multiple glioma cell migration modes. ITE's migration-inhibiting effects were supported by wound-healing assays and mouse xenograft glioma models. Mechanistically, ITE-AHR inhibited cell migration by reducing MYH9, a component of nonmuscle myosin IIA (NMIIA), which is crucial for cell migration in confined spaces.
Relevance: Although ITE shares the indole-carboxylic acid moiety with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, their overall structures differ. The presence of the thiazole ring and the distinct substitution pattern distinguishes ITE from the target compound.
Compound Description: This series of compounds, synthesized via Japp-Klingemann and Fischer indole cyclization reactions, involves electrophilic substitution at the 1st position of the indole ring of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid with various halides.
3-Carboxymethyl-1H-indole-4-carboxylic acid
Compound Description: This compound features two carboxyl groups attached to the indole core: one directly bonded to the six-membered ring and the other linked to the five-membered ring by a methylene bridge. The spatial orientation of these groups differs, with the former lying close to the indole plane and the latter being nearly perpendicular.
Relevance: 3-Carboxymethyl-1H-indole-4-carboxylic acid exhibits a high degree of structural similarity to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid. The key difference lies in the substitution at the alpha-carbon of the carboxylic acid chain at position 3 of the indole ring. In 3-carboxymethyl-1H-indole-4-carboxylic acid, this position is substituted with a carboxylic acid group, whereas in the target compound, it is a morpholin-4-ylmethyl group. This difference in substitution patterns could lead to significant variations in their physicochemical properties and biological activities.
Compound Description: KY-234 exhibits dual pharmacological activities, inhibiting both thromboxane A2 (TXA2) synthetase and the histamine H1 receptor. It effectively attenuates LTD4- and histamine-induced bronchoconstriction in guinea pigs, showcasing greater efficacy against anaphylactic bronchospasm compared to individual TXA2 synthetase inhibitors or H1 blockers.
Compound Description: A new synthetic method was developed to produce 1-oxo-9H-thiopyrano[3,4-b]indole-3-carboxylic acids and dimerized 3-(4-carboxy-1H-3-indolyl)-2-propenoic acids. This method involved alkaline hydrolysis of 3-(rhodanin-5-yl)-1H-indole-2-carboxylic acids derivatives. The anticancer activity of these compounds was screened using the NCI60-cell lines assay. One compound, 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester (2a), showed significant antimitotic activity at micromolar and submicromolar concentrations.
Compound Description: This series of compounds, structurally related to ICS 205930, includes various aryl tropanyl esters and amides. The benzofuran-3-carboxylic ester of tropine (1) exhibited potent antinociceptive activity via a cholinergic mechanism, suggesting involvement of the central 5-HT4 receptor.
Relevance: This group of compounds, while sharing the indole-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, diverges significantly in their overall structures. The presence of the tropane ring system distinguishes them from the target compound.
Compound Description: PF-06409577 acts as a direct activator of human β1-containing adenosine monophosphate-activated protein kinase (AMPK) isoforms. Its primary clearance mechanism involves uridine diphosphoglucuronosyl transferase (UGT)-mediated glucuronidation, resulting in the formation of an acyl glucuronide metabolite that retains selective activation of β1-containing AMPK isoforms. [, ]
Compound Description: This series of Schiff bases, derived from 2-methyl-1H-indole-3-carbohydrazide, was synthesized and evaluated for anti-inflammatory and analgesic activities. Compounds with two hydroxyl and one methoxy group on the phenyl ring showed promising results in the carrageenan-induced paw edema and hot plate latency tests.
Relevance: While these compounds share the indole-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, the presence of the thiazolidinone ring and the variations in substituents differentiate them structurally and potentially in their biological activity.
Compound Description: This compound is synthesized via a multistep process starting from methyl 2-methyl-3-nitrobenzoate and 4-fluorobenzaldehyde, highlighting a route to 2-arylindole-4-carboxylic amides.
Relevance: While both this compound and 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid belong to the broader class of indole-carboxylic acid derivatives, they differ significantly in their structures. This compound has a pyrrolidinylmethanone group attached to the indole ring and a fluorophenyl substitution. These structural differences likely result in distinct biological activities.
Compound Description: Compound 5 was synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and LC-MS. Its three-dimensional structure was elucidated via single-crystal X-ray diffraction analysis, revealing a monoclinic crystal system with the space group P21/c. The molecular packing in the unit cell is primarily governed by intermolecular N-H···O and C-H···O hydrogen bond interactions. Additionally, weak C-H···π interactions contribute to the overall molecular packing.
Relevance: This compound, while containing an indole-carboxylic acid moiety like 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, possesses a distinct structure. It features a carboxamide group at the 2-position of the indole ring, linked to a substituted phenyl ring via an acetamido bridge. These structural variations underline the diverse modifications possible within the indole-carboxylic acid family and their potential to influence molecular packing and, consequently, physicochemical properties.
Compound Description: This class of compounds acts as cholecystokinin antagonists. The synthesis involves reacting a specific amino compound with either an acid containing a reactive group or a reactive acid derivative.
Relevance: These compounds, while sharing the indole-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, differ significantly due to the benzodiazepine ring fused to the indole system. This fusion creates a distinct chemical entity with potentially different pharmacological properties.
Compound Description: This compound serves as a key intermediate in the synthesis of tadalafil, a selective phosphodiesterase type-5 inhibitor. A chiral high-performance liquid chromatography method was developed to simultaneously determine diastereoisomeric and enantiomeric impurities in (1R, 3R)-Cpe.
Relevance: This compound, although sharing the indole-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, has a distinct structure. It incorporates a pyrido[3,4-b]indole system and various substitutions, including a benzodioxolyl group. This complexity highlights its specific role as a synthetic intermediate for tadalafil.
Compound Description: This compound serves as a key intermediate in synthesizing novel 3-amidoindole and indolopyridone cannabinoid ligands. An efficient synthesis method was developed involving N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride, followed by trichloroacetylation and hydrolysis.
Relevance: This compound shares significant structural similarity with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid. Both molecules possess an indole ring with a carboxylic acid substituent at position 3 and a morpholine ring. The primary difference lies in the length of the linker between the indole ring and the morpholine ring. In this compound, the linker is a 2-ethyl chain, while in the target compound, it's a methylene group. Additionally, this compound features a methoxy group at position 7 and a methyl group at position 2 of the indole ring, which are absent in the target compound. These variations in the substitution pattern and linker length can lead to differences in their pharmacological properties.
Compound Description: These compounds have been identified as potential inhibitors of interleukin-4 gene expression. The invention focuses on their use in pharmaceutical compositions for treating various conditions like allergy, asthma, rhinitis, dermatitis, B-cell lymphoma, tumors, and infections caused by bacteria, rhinovirus, or respiratory syncytial virus. The compounds are believed to modulate the Th1/Th2 balance in T helper cells, ultimately suppressing IL-4 release or production. [, ]
Compound Description: This group of compounds, synthesized via the Pfitzinger reaction, were investigated for their antimicrobial activity and showed promising results against various bacteria and fungi. [, ]
Relevance: Though structurally dissimilar to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, these compounds highlight the broader relevance of indole-containing structures in medicinal chemistry, particularly for their antimicrobial potential. [, ]
Isoxazolyl Indole-3-carboxylic Acid Esters
Compound Description: Synthesized using polyethylene glycol-400 (PEG-400) as an efficient and environmentally friendly reaction medium, these compounds were tested for their anti-inflammatory and analgesic properties. Several of them showed significant activity compared to standard drugs.
Compound Description: This group of compounds was synthesized and characterized using IR, 1H-NMR, and EI-MS techniques. The synthesis involved the alkylation/aralkylation of the 5-thiol group of 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol.
6-Bromo-1H-indole-3-carboxylic acid
Compound Description: This compound features a carboxylic acid group at the 3-position of the indole ring and a bromine atom at the 6-position. In its crystal structure, the carboxylic acid group is slightly twisted from the plane of the indole ring. The molecules are linked together through O—H⋯O hydrogen bonds between the carboxylic acid groups, forming inversion dimers. These dimers are further connected by N—H⋯O hydrogen bonds, creating layers within the crystal lattice.
Compound Description: This patent describes a series of 1H-indole-3-carboxylic acid derivatives designed as PPAR agonists.
Compound Description: This series of biphenyl carboxylic acid derivatives, incorporating a thiazolidin-4-one moiety, was synthesized and evaluated for antihypertensive activity. These compounds demonstrated promising Angiotension II (AII) receptor antagonist activity compared to losartan and telmisartan.
Relevance: While these compounds contain a carboxylic acid group, they are structurally dissimilar to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid. The presence of the biphenyl, benzoimidazole, and thiazolidinone moieties distinguishes them from the target compound and suggests a different mode of action for their antihypertensive activity.
Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate
Compound Description: This compound is a key intermediate in the synthesis of phosphoindole inhibitors targeting HIV non-nucleoside reverse transcriptase. The synthesis involved a five-step process starting from commercially available 4-chloro-3-fluoroaniline, avoiding the use of potentially hazardous diazonium and azido species and regioisomeric product formation.
Relevance: This compound, although sharing the indole-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, has a distinct substitution pattern with chlorine and fluorine atoms on the indole ring, making it a valuable precursor in synthesizing HIV NNRTI candidates.
5-(1H-indol-3-yl)-3-oxopentanoic acid esters and amides
Compound Description: These compounds are versatile intermediates used in the synthesis of carbazole derivatives. A synthetic pathway involving Knoevenagel condensation of Meldrum's acid with indole-3-carboxylic acid, followed by the synthesis of 5-(1H-indol-3-yl)-3-oxopentanoic acid esters and amides, and finally, intramolecular cyclization promoted by transition metal triflates, was developed for their preparation.
1-Substituted-indole-2-carboxylic acids
Compound Description: Based on a known selective Mcl-1 inhibitor, 6-chloro-3-(3-(4-chloro-3,5-dimethylphenoxy)propyl)-1H-indole-2-carboxylic acid, a fragment-based approach was used to develop new 1-substituted-indole-2-carboxylic acid derivatives as selective Mcl-1 inhibitors. These molecules were designed to target the p1 pocket of the BH3 groove in Mcl-1. One promising compound, compound 12, showed a 7.5-fold selectivity for Mcl-1 (Ki = 0.48 μM) over Bcl-2 (Ki = 3.6 μM) and exhibited selective killing of Mcl-1-dependent cancer cells.
Relevance: This class of compounds shares the indole-2-carboxylic acid core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid. The key difference lies in the position of the carboxylic acid group on the indole ring: at position 2 in these compounds and at position 4 in the target compound. Despite this difference, the research highlights the potential of modifying the indole-carboxylic acid scaffold to develop selective inhibitors of therapeutic targets like Mcl-1.
Compound Description: These novel biheterocyclic propanamides, incorporating indole and 1,3,4-oxadiazole rings, were synthesized and evaluated for their antidiabetic potential. They showed promising α-glucosidase inhibitory activity and low cytotoxicity, indicating their potential as therapeutic agents for diabetes.
Relevance: These compounds, while sharing the indole core with 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, differ significantly in their overall structures. They feature a 1,3,4-oxadiazole ring linked to the indole through a methylene sulfide bridge, and a propanamide chain attached to the oxadiazole ring. These structural differences contribute to their distinct antidiabetic activity.
Compound Description: A series of these compounds were synthesized and characterized. They demonstrated promising inhibitory activity against α-glucosidase, butyrylcholinesterase, and lipoxygenase enzymes, suggesting potential therapeutic applications. Additionally, some compounds exhibited good antibacterial activity against Salmonella typhi and Staphylococcus aureus.
Compound Description: This copper(II) complex, characterized by various techniques including elemental analysis, IR, UV-Vis, 1H-NMR, TG analysis, and molar conductance, demonstrated DNA-binding affinity. It exhibited potent in vitro cytotoxicity against human breast cancer cell lines (MDA-MB-231 and MCF-7) and antioxidant properties against DPPH, hydroxyl, and ABTS radicals.
Relevance: This compound highlights the use of indole-2-carboxylic acid, structurally related to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid, as a ligand in the development of metal complexes with potential biological applications, particularly in cancer therapy and as antioxidants.
Indolyl-triazolo-thiadiazole heterocyclic ring systems
Compound Description: These compounds, synthesized from 4-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione and various aromatic carboxylic acid derivatives, were characterized spectroscopically. The crystal structure of one derivative, 8-(1H-indol-2-yl)-5-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, was analyzed using X-ray diffraction.
Relevance: These compounds, containing both indole and thiadiazole rings, showcase the diversity of structures possible when modifying the indole core, similar to 3-(morpholin-4-ylmethyl)-1H-indole-4-carboxylic acid. The study emphasizes the importance of crystallographic analysis in understanding the structural features of these heterocyclic compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.